Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate

Beschreibung

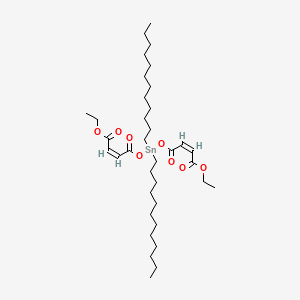

Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate is a highly specialized organotin compound characterized by its intricate molecular architecture. The structure incorporates a tin (Sn) center coordinated within a polyether-ester framework, featuring two dodecyl chains (C₁₂H₂₅), three ketone groups (trioxo), and three oxygen bridges (trioxa). The (Z,Z) configuration of the dien groups at positions 5 and 12 introduces stereochemical complexity, which may influence its reactivity and physical properties. Organotin compounds are historically significant in catalysis and materials science, though this derivative’s specific applications remain underexplored in publicly available literature.

Eigenschaften

CAS-Nummer |

84029-79-8 |

|---|---|

Molekularformel |

C36H64O8Sn |

Molekulargewicht |

743.6 g/mol |

IUPAC-Name |

4-O-[didodecyl-[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-ethyl (Z)-but-2-enedioate |

InChI |

InChI=1S/2C12H25.2C6H8O4.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-2-10-6(9)4-3-5(7)8;/h2*1,3-12H2,2H3;2*3-4H,2H2,1H3,(H,7,8);/q;;;;+2/p-2/b;;2*4-3-; |

InChI-Schlüssel |

JXBYJBIZKJAFKV-DERJAXIWSA-L |

Isomerische SMILES |

CCCCCCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCC)(OC(=O)/C=C\C(=O)OCC)CCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dodecyl chains and the incorporation of the tin atom. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the correct configuration of the double bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would need to be optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester groups in the compound are susceptible to hydrolysis under acidic or basic conditions. The reaction mechanism likely involves nucleophilic attack on the carbonyl carbon, leading to the formation of carboxylic acid derivatives and ethanol.

-

Water solubility : 1.19 mg/L at 20°C , indicating limited hydrolytic stability in aqueous environments.

-

LogP : 6.5 , suggesting preferential partitioning into organic phases during hydrolysis.

Oxidation and Reduction

The compound’s unsaturated bonds (C=C) and oxo groups may participate in redox reactions:

Oxidation Pathways

-

Ozonolysis : Expected to cleave double bonds, forming carbonyl-containing fragments.

-

Epoxidation : Reaction with peracids (e.g., mCPBA) could yield epoxide derivatives.

Reduction Pathways

-

Catalytic Hydrogenation : Double bonds may undergo hydrogenation to form saturated alkyl chains, altering the compound’s physical properties (e.g., melting point) .

Ligand Substitution at the Tin Center

The stannane (Sn) center can undergo ligand exchange reactions, a hallmark of organotin chemistry:

| Reagents | Products | Applications |

|---|---|---|

| Halogens (Cl₂, Br₂) | Halostannanes + ester byproducts | Precursors for polymer catalysts |

| Thiols (RSH) | Thiolato-stannane complexes | Potential biocidal activity |

-

Thermal Stability : Boiling point ≈580.9°C (predicted) , suggesting suitability for high-temperature reactions.

-

Hazard Profile : GHS08 (health hazard) and GHS07 (irritant) , necessitating controlled reaction conditions.

Transesterification

The ethyl ester group may undergo transesterification with alcohols (e.g., methanol, isopropanol) under catalytic conditions:

-

Catalysts : Titanium(IV) isopropoxide or enzymatic catalysts (e.g., lipases) .

-

Yield Optimization : Requires anhydrous conditions to prevent competitive hydrolysis .

Comparative Reactivity with Analogous Compounds

Environmental and Biological Interactions

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound's structure features several functional groups which contribute to its chemical reactivity. The presence of dodecyl chains imparts hydrophobic characteristics, while the stannane functionalities may facilitate interactions with biological systems. The synthesis of this compound involves several reaction pathways that require precise control over conditions to achieve high yields and purity.

Applications in Materials Science

Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate can be utilized in the development of advanced materials due to its unique properties:

- Surface Coatings : The hydrophobic nature of the dodecyl chains makes this compound suitable for use in water-repellent coatings.

- Polymer Additives : Its chemical structure allows it to act as an additive in polymers to enhance flexibility and durability.

Biological Applications

The interaction studies involving this compound focus on its behavior in biological systems:

- Biocompatibility : Given its organotin nature and hydrophobic characteristics, research is ongoing into its compatibility with biological tissues which could lead to applications in medical devices.

- Drug Delivery Systems : The compound's ability to interact with various biological molecules positions it as a candidate for drug delivery systems where controlled release is essential.

Case Studies and Research Findings

Several studies have documented the properties and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Abdel Sattar et al., 1996 | Antitumoral Activity | Demonstrated potential antitumoral properties in similar organotin compounds. |

| El Hassany et al., 2004 | Renewable Sources | Suggested the use of structurally similar compounds for high-value pharmacological products. |

| Recent Interaction Studies | Biological Interactions | Investigated the interactions with cell membranes highlighting potential applications in drug delivery. |

Wirkmechanismus

The mechanism by which Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions. The exact pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Vergleich Mit ähnlichen Verbindungen

Key Similarities :

- Both compounds are ethyl esters with conjugated dien systems, suggesting shared reactivity in polymerization or cross-linking reactions.

- Unsaturated bonds (C=C) in both molecules may confer sensitivity to oxidation or thermal degradation.

Key Differences :

- Tin vs. Hydroxy Group : The target compound’s tin center replaces the hydroxyl group in Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dien-14-oate, drastically altering its polarity and metal-mediated reactivity.

Functional Analog: 9-Aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6-yl Derivatives

Key Similarities :

Key Differences :

- Synthetic Accessibility : The tetracyclic analog’s synthesis involves multi-step heterocyclization , whereas the tin derivative likely requires tin precursor integration.

General Organotin Compounds

While direct evidence for the target compound’s behavior is scarce, broader trends in organotin chemistry suggest:

- Toxicity: Organotins are often biocidal, but the ester and polyether groups in this derivative might mitigate toxicity compared to trialkyltins.

- Catalytic Use: Sn-O bonds could facilitate Lewis acid catalysis, akin to stannoxanes in esterification reactions.

Biologische Aktivität

Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate is a complex organotin compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C30H46O12Sn

- Molecular Weight : 717.38 g/mol

- CAS Number : 84029-78-7

- Boiling Point : 642.2 °C at 760 mmHg

- Density : Not available

Biological Activity Overview

Organotin compounds have been studied for their various biological activities, including antimicrobial, antifungal, and antitumor properties. This compound's biological activity may be attributed to its unique structural features that allow interaction with biological macromolecules.

- Antimicrobial Activity : Organotin compounds are known to disrupt microbial cell membranes. The presence of the tin atom in the structure can interfere with cellular processes by binding to thiol groups in proteins and enzymes.

- Antitumor Properties : Some studies suggest that organotin compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Endocrine Disruption : Organotins have been implicated in endocrine disruption due to their ability to mimic or interfere with hormone signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Effects

A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria. The compound was found to inhibit bacterial growth by disrupting cell membrane integrity and function.

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines through the activation of caspases. This suggests a potential role for this compound as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Ethyl (Z,Z)-9,9-didodecyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate, and how can side reactions involving tin-oxygen bonds be minimized?

- Methodology : Use a stepwise approach starting with diethyl oxalate and potassium ethoxide in diethyl ether/ethanol under reflux (4–24 hours) to form intermediate esters. Protect reactive tin centers with sterically bulky dodecyl groups to reduce hydrolysis. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the tin-containing product. Monitor reaction progress using TLC and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

- Methodology : Combine NMR (¹H and ¹³C) to confirm Z,Z stereochemistry at C5 and C12 via coupling constants (J = 10–12 Hz for cis double bonds). Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+Na]⁺ peak). Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should this compound be stored to prevent degradation, given its structural complexity?

- Methodology : Store in airtight, amber vials under inert gas (argon/nitrogen) at 2–8°C to minimize oxidation and hydrolysis. Pre-purify solvents (e.g., THF, ethanol) via molecular sieves to remove trace moisture. Conduct stability tests using accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the tin-centered oxa-stannane core in catalytic or medicinal applications?

- Methodology : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with analogous tin compounds (e.g., 4,7,12-trioxa-10-thia-11-stannahexadec-14-en-16-oic acid derivatives) to identify electron-deficient regions prone to nucleophilic attack .

Q. What experimental approaches resolve contradictions in reported synthetic yields (e.g., 50–80%) for similar tin-containing esters?

- Methodology : Systematically vary reaction parameters:

- Catalyst : Test DMAP vs. pyridine in coupling steps.

- Solvent : Compare THF (polar aprotic) vs. dichloromethane (low polarity).

- Temperature : Reflux (60°C) vs. room temperature (24–48 hours).

Use Design of Experiments (DoE) to identify critical factors and replicate conditions from conflicting studies (e.g., vs. 9) .

Q. How does the compound’s conformational flexibility impact its interactions with biological targets (e.g., enzyme active sites)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cyclooxygenase-2). Compare binding affinities of rigid (Z,Z) vs. flexible (E,E) isomers. Validate with surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. What strategies mitigate spectral interference during MS/MS fragmentation analysis of this polyoxygenated tin compound?

- Methodology : Use collision-induced dissociation (CID) with low energy (10–20 eV) to prevent tin-oxygen bond cleavage. Employ isotopic labeling (e.g., ¹¹⁸Sn) to distinguish tin-related fragments from background noise. Cross-validate with MALDI-TOF for high-mass accuracy .

Methodological Notes

- Contradictions : uses potassium ethoxide under reflux, while employs milder conditions (room temperature with ethyl acetate). Researchers should test both protocols and compare yields/purity.

- Safety : While no direct hazard data exists for this compound, structurally similar tin esters () suggest handling in fume hoods with nitrile gloves.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.